![molecular formula C16H12N2O3S2 B2945704 (E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-methylbenzamide CAS No. 301692-18-2](/img/structure/B2945704.png)
(E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-methylbenzamide
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Overview
Description
“(E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-methylbenzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the Knoevenagel condensation, which is the nucleophilic addition of active methylene compound (typically a 1,3 dicarbonyl or nitroalkane) to a ketone or aldehyde .Chemical Reactions Analysis
Furan derivatives, such as this compound, are known to undergo various chemical reactions. They prefer electrophilic substitution reactions and exhibit greater reactivity towards addition reactions .Scientific Research Applications
Pharmaceutical Research
Thiazolidinone derivatives have been explored for their potential in creating new pharmaceuticals due to their diverse biological activities. They may serve as intermediates in drug synthesis or as core structures for developing new therapeutic agents .
Material Science
Compounds like thiazolidinones can be used in material science for applications such as chemosensing, fluorescence, and crystal engineering due to their unique chemical properties .
Corrosion Science
The structural characteristics of thiazolidinones may make them suitable for use in corrosion science, possibly as inhibitors or protective coatings .
Catalysis
Thiazolidinone derivatives can act as ligands in asymmetric catalysis, which is crucial for producing enantiomerically pure substances in chemistry .
Biological Evaluation
These compounds can be subjected to biological evaluation for various activities, such as antimicrobial or antitubercular properties, which is essential for discovering new treatments for infectious diseases .
Molecular Modeling
Thiazolidinone derivatives can be used in molecular modeling studies to design and evaluate new compounds with potential biological activities .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S2/c1-10-5-2-3-7-12(10)14(19)17-18-15(20)13(23-16(18)22)9-11-6-4-8-21-11/h2-9H,1H3,(H,17,19)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVCQRVZRJDYAP-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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